(4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone
Description
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(3-methyl-1,2,4-thiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c1-10-16-13(21-17-10)14(20)19-8-6-18(7-9-19)12-5-3-2-4-11(12)15/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOQWVQCVAMEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chlorophenylamine with ethylene glycol to form 2-chlorophenylpiperazine.
Synthesis of the Thiadiazole Ring: This step involves the cyclization of thiosemicarbazide with acetic anhydride to form 3-methyl-1,2,4-thiadiazole.
Coupling Reaction: The final step is the coupling of the 2-chlorophenylpiperazine with the 3-methyl-1,2,4-thiadiazole under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. It exhibits various biological activities, including antimicrobial, antifungal, and antiviral properties. Researchers are particularly interested in its ability to interact with biological targets such as enzymes and receptors.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and analgesic agent. Additionally, its structure suggests potential use in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Industry
Industrially, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of (4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone involves its interaction with various molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the thiadiazole ring can inhibit certain enzymes. These interactions can modulate biological pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Core Modifications
Thiadiazole vs. Oxadiazole Derivatives
A closely related compound, (3-Chlorophenyl)(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-piperazin-1-yl)methanone (), replaces the thiadiazole with an oxadiazole ring. Key differences include:
- Steric Profile : The larger atomic radius of sulfur may alter binding pocket interactions.
Thiazole and Triazole Derivatives
Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () incorporate thiazole and triazole rings. These systems introduce additional nitrogen atoms, increasing hydrogen-bonding capacity and planarity, which may enhance target engagement but reduce solubility .
Substituent Variations
Chlorophenyl vs. Fluorophenyl Groups
- 4-Fluorophenyl () : Fluorine’s electronegativity and smaller size improve metabolic stability and membrane permeability but may reduce steric bulk compared to chlorine .
Trifluoromethylphenyl Substitution
The compound (3-methyl-1,2,4-thiadiazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone () replaces chlorine with a trifluoromethyl group. This modification significantly increases electron-withdrawing effects and lipophilicity, which could enhance blood-brain barrier penetration but may also elevate toxicity risks .
Functional Group Additions
Sulfonyl and Tetrazole Modifications
Derivatives like 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone () incorporate sulfonyl and tetrazole groups. The sulfonyl group enhances acidity and aqueous solubility, while the tetrazole-thiol moiety provides metal-binding capabilities, useful in enzyme inhibition contexts .
Comparative Data Table
Key Insights and Implications
- Thiadiazole vs. Oxadiazole : The choice between sulfur and oxygen in the heterocycle depends on the desired balance between polarizability and synthetic feasibility.
- Substituent Position : Ortho-substituted chlorophenyl groups (target compound) may offer steric advantages over para-substituted analogs (e.g., fluorophenyl in ).
- Electron-Withdrawing Groups : Trifluoromethyl substitution () enhances lipophilicity but requires careful toxicity profiling.
Biological Activity
The compound (4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a novel chemical entity that combines a piperazine moiety with a thiadiazole derivative. This structural combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 319.82 g/mol. The presence of the chlorophenyl group is expected to influence its interaction with biological targets due to the electron-withdrawing effects of chlorine, while the thiadiazole ring is known for its diverse biological activities.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation across various cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancer cells . The specific compound under review has not been extensively studied in isolation for anticancer activity; however, its structural relatives have shown promising results.
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects. Compounds similar to this compound have been reported to exhibit high affinity for dopamine receptors, particularly the D4 subtype . This suggests potential applications in treating psychiatric disorders or conditions such as schizophrenia.
The mechanisms by which this compound exerts its biological effects may involve:
- Receptor Interaction : The piperazine moiety likely facilitates binding to neurotransmitter receptors, influencing dopaminergic signaling pathways.
- Inhibition of Enzymatic Activity : Thiadiazoles are known to act as enzyme inhibitors; thus, this compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Cell Cycle Disruption : Many anticancer agents disrupt the cell cycle; compounds with similar structures have shown this capability in various studies.
Study 1: Anticancer Efficacy
A series of novel thiadiazole derivatives were synthesized and tested for their anticancer activities against multiple cell lines. The findings indicated that modifications on the thiadiazole ring significantly affected potency . Although specific data on our compound is lacking, it is reasonable to hypothesize similar activity based on structural analogs.
Study 2: Neuropharmacological Assessment
In a neuropharmacological study, piperazine derivatives were evaluated for their binding affinities at dopamine receptors. One derivative showed an IC50 value of 0.057 nM for the D4 receptor, indicating high selectivity and affinity . Such findings suggest that our compound may also possess significant neuroactive properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
